molecular formula C16H15F2NO2 B5773721 N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide

N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B5773721
M. Wt: 291.29 g/mol
InChI Key: NCWYKJDQEJJQTM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a difluorophenyl group and an ethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 2,4-difluoroaniline with 4-ethylphenol in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide bond. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: this compound has shown promise in preclinical studies as an anti-inflammatory and analgesic agent. Its efficacy in modulating specific biochemical pathways is under investigation.

Industry: The compound is also explored for its applications in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl and ethylphenoxy groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)-2-(4-methylphenoxy)acetamide
  • N-(2,4-difluorophenyl)-2-(4-isopropylphenoxy)acetamide
  • N-(2,4-difluorophenyl)-2-(4-tert-butylphenoxy)acetamide

Comparison: N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-8-5-12(17)9-14(15)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWYKJDQEJJQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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